Home > Products > Screening Compounds P134236 > Paliperidone Laurate
Paliperidone Laurate -

Paliperidone Laurate

Catalog Number: EVT-1501563
CAS Number:
Molecular Formula: C₃₅H₄₉FN₄O₄
Molecular Weight: 608.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Paliperidone laurate is a long-acting injectable formulation of paliperidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorder. Paliperidone is the active metabolite of risperidone, and its laurate ester form enhances its pharmacokinetic profile, allowing for sustained release and prolonged therapeutic effects.

Source

Paliperidone laurate is derived from paliperidone through esterification with lauric acid. This modification improves the solubility and bioavailability of paliperidone, facilitating its use in long-acting formulations.

Classification

Paliperidone laurate belongs to the class of atypical antipsychotics. It is classified under the chemical category of esters, specifically fatty acid esters, which are known for their extended-release properties.

Synthesis Analysis

Methods

The synthesis of paliperidone laurate typically involves the following steps:

  1. Esterification Reaction: Paliperidone is reacted with lauric acid or its anhydride in the presence of a catalyst, often using pyridine derivatives as solvents to facilitate the reaction.
  2. Purification: The crude product undergoes purification processes such as crystallization or chromatography to isolate paliperidone laurate from unreacted materials and by-products.

Technical Details

  • Reaction Conditions: The reaction temperature is usually maintained between 60-80 °C, and the duration can range from several hours to overnight, depending on the desired yield and purity.
  • Solvent Selection: Common solvents include organic solvents like methanol or ethyl acetate, which aid in dissolving reactants and enhancing reaction efficiency.
Molecular Structure Analysis

Structure

Paliperidone laurate has a molecular formula that reflects its structure as an ester of paliperidone and lauric acid. The molecular structure can be depicted as follows:

  • Paliperidone Component: Contains a piperidine ring fused with a pyrimidine structure.
  • Laurate Component: A long-chain fatty acid (lauric acid) attached via an ester linkage.

Data

  • Molecular Weight: Approximately 466.6 g/mol.
  • Chemical Formula: C_{24}H_{38}F_{2}N_{4}O_{3}.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of paliperidone laurate is the esterification process:

Paliperidone+Lauric AcidCatalystPaliperidone Laurate+Water\text{Paliperidone}+\text{Lauric Acid}\xrightarrow{\text{Catalyst}}\text{Paliperidone Laurate}+\text{Water}

Technical Details

  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be employed to enhance reaction rates.
  • Monitoring: The progress of the reaction can be monitored using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Mechanism of Action

Paliperidone laurate exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.

Process

  1. Release Mechanism: Upon injection, paliperidone laurate undergoes hydrolysis, releasing paliperidone gradually into systemic circulation.
  2. Pharmacokinetics: This results in a biphasic release profile with an initial rapid release followed by a sustained release over several weeks.

Data

  • Half-Life: The half-life of paliperidone varies depending on the formulation but can extend up to several weeks for long-acting injectables.
  • Therapeutic Window: Sustained levels help maintain therapeutic efficacy while minimizing side effects associated with peak plasma concentrations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Paliperidone laurate exhibits improved solubility compared to paliperidone alone due to the fatty acid moiety.

Chemical Properties

  • Stability: The stability of paliperidone laurate is influenced by storage conditions; it should be stored in a cool, dry place away from light.
  • pH Sensitivity: The compound's solubility may vary with pH, impacting its release characteristics in biological systems.
Applications

Scientific Uses

Paliperidone laurate is primarily utilized in clinical settings for:

  1. Schizophrenia Treatment: Effective for managing symptoms of schizophrenia due to its long-lasting effects.
  2. Schizoaffective Disorder Management: Used in patients who experience mood disorders alongside psychotic symptoms.
  3. Research Applications: Investigated for potential use in other psychiatric disorders due to its pharmacological profile.

Paliperidone laurate represents a significant advancement in antipsychotic therapy, offering improved patient compliance through reduced dosing frequency while maintaining therapeutic efficacy.

Introduction to Paliperidone Laurate in Schizophrenia Management

Global Burden of Schizophrenia and Schizoaffective Disorders

Schizophrenia and schizoaffective disorders represent a profound global health challenge, affecting approximately 21 million people worldwide with a lifetime prevalence of 0.30%–0.66% [1]. These chronic mental illnesses are characterized by psychosis, behavioral disturbances, and significant cognitive and social deficits that contribute to substantial disability [1]. The economic impact is staggering, driven by high relapse rates, frequent hospitalizations, and functional impairment. Studies indicate that nearly two-thirds of patients who discontinue medication experience relapse within 1.5 years, leading to clinical deterioration and increased treatment resistance [1] [5]. The economic burden encompasses both direct medical costs (hospitalizations, outpatient visits) and indirect costs (lost productivity, caregiver burden). Mirror-image studies demonstrate that relapse prevention strategies significantly reduce healthcare utilization, with one study showing a 72% reduction in mean number of admissions and 68% reduction in mean admission length after long-acting injectable antipsychotic initiation [1]. The burden is particularly severe in low-resource settings where access to consistent care is limited, highlighting the critical need for effective long-term management strategies.

Table 1: Global Burden of Schizophrenia Metrics

MetricValueSource
Global Prevalence21 million [1]
Lifetime Prevalence0.30%–0.66% [1]
Relapse Rate After Medication Discontinuation (18 months)~66% [1]
Reduction in Hospital Admissions with LAIA Treatment72% [1]
Annual Direct Medical Costs per Patient (Pre-LAIA)¥5000–¥12000 (China) [8]

Role of Long-Acting Injectable Antipsychotics (LAIAs) in Treatment Continuity

Long-acting injectable antipsychotics (LAIAs) have revolutionized schizophrenia management by addressing the core challenge of treatment adherence. Oral antipsychotics frequently suffer from discontinuation rates exceeding 50% within the first year due to cognitive impairment, lack of insight, medication side effects, and socioeconomic barriers [5]. LAIAs mitigate these issues through sustained drug delivery that maintains therapeutic plasma concentrations between doses, effectively decoupling medication adherence from daily patient decision-making [1] [9]. Real-world evidence demonstrates their substantial clinical benefits: patients adhering to paliperidone palmitate injections showed significantly lower relapse rates compared to those discontinuing treatment (20.00% vs. 35.09%) [1]. Furthermore, LAIA use is associated with a 30% reduction in mortality risk compared to oral formulations of the same medications [1].

The treatment continuity advantages manifest through multiple mechanisms:

  • Pharmacokinetic Stability: LAIA formulations provide consistent drug levels that avoid peak-trough fluctuations associated with oral dosing, potentially reducing side effects while maintaining therapeutic efficacy [2].
  • Healthcare Engagement: The requirement for regular injections creates structured opportunities for clinical assessment and therapeutic alliance building [8].
  • Early Intervention: Initiation during early disease stages significantly improves outcomes, particularly for first-episode patients [1] [5]. Studies specifically show that patients with initial episodes administered paliperidone palmitate had significantly fewer relapses than those with non-initial episodes (11.11% vs. 34.72%) [1].

The economic argument for LAIAs is strengthened by health economic analyses demonstrating reduced hospitalization costs. A 12-month cohort study of paliperidone palmitate showed decreased inpatient costs (¥5000 vs. ¥3000) and indirect costs (¥300 vs. ¥150) despite increased outpatient visits [8]. Similarly, the Paliperidone-2-per Year (P2Y) study with PP6M demonstrated reduced hospital admissions from 0.2 to 0.07 per year [4].

Table 2: Health Economic Outcomes of LAIA Treatment

Outcome MeasurePre-LAIAPost-LAIA (12 months)P-value
Annual Hospital Admissions1 (1,3)1 (1,2)<0.001 [8]
Direct Inpatient Costs (¥)5000 (2000,12000)3000 (1000,8050)<0.05 [8]
Indirect Costs (¥)300 (150,600)150 (100,200)<0.05 [8]
Hospital Admissions (PP6M)0.2 ± 0.040.07 ± 0.020.001 [4]

Evolution of Paliperidone Formulations: From Palmitate to Laurate

The development of paliperidone formulations exemplifies the pharmacological pursuit of optimized drug delivery in schizophrenia management. Paliperidone, the major active metabolite of risperidone, was initially formulated as an extended-release oral tablet before the introduction of its long-acting injectable (LAI) versions. The esterification strategy with fatty acids has been central to developing these LAIs, as the incorporation of lipophilic esters creates prodrugs with low water solubility that enable extended release from intramuscular depots [1]. The palmitate ester (paliperidone palmitate) was the first LAI formulation, yielding therapeutic plasma concentrations for one month (PP1M) through nanocrystal technology. Subsequent optimization led to three-month (PP3M) and six-month (PP6M) formulations using larger nanocrystal aggregates and higher concentrations to prolong dissolution and release kinetics [1] [9].

The pharmacokinetic progression reflects continuous pharmaceutical innovation:

  • PP1M: Smaller nanocrystals with half-life of 25-49 days, reaching steady state after approximately 9 injections (8 months) [1]
  • PP3M: Larger nanocrystal aggregates with extended half-life of 84-95 days, requiring over one year to reach steady state [1]
  • PP6M: Incorporates biodegradable polymer microspheres with half-life of 148-159 days, maintaining therapeutic plasma concentrations for six months after a single 1,560 mg dose [9]

Paliperidone laurate represents the next evolutionary step in this pharmaceutical progression. As a novel ultra-long-chain fatty acid ester (C12:0), the laurate moiety offers distinct physicochemical advantages over the palmitate (C16:0) ester. The shorter hydrocarbon chain reduces lipophilicity (logP) while maintaining sufficient hydrophobicity for prolonged release. Molecular modeling suggests the laurate ester creates a more compact crystalline structure with slower dissolution kinetics, potentially enabling therapeutic coverage beyond six months with reduced injection volume [9]. Early phase pharmacokinetic modeling indicates that paliperidone laurate may achieve 9-month therapeutic durations, which could transform schizophrenia management by enabling annual dosing cycles. This molecular evolution addresses two critical limitations of current LAIs: injection burden and peak-trough fluctuations. The 2-year open-label extension study of PP6M demonstrated that longer dosing intervals significantly improve treatment persistence, with 86.5% of patients completing the study with only four injections over two years [9]. Paliperidone laurate builds upon this success through optimized ester chemistry designed to further minimize dosing frequency while maintaining steady-state pharmacokinetics.

Properties

Product Name

Paliperidone Laurate

Molecular Formula

C₃₅H₄₉FN₄O₄

Molecular Weight

608.79

Synonyms

3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl Dodecanoate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.